N-Benzo[1,3]dioxol-5-yl-2-(3-formyl-indol-1-yl)-acetamide
Overview
Description
N-Benzo[1,3]dioxol-5-yl-2-(3-formyl-indol-1-yl)-acetamide is a complex organic compound that features a benzo[1,3]dioxole ring fused with an indole moiety.
Mechanism of Action
Target of Action
The primary target of N-Benzo[1,3]dioxol-5-yl-2-(3-formyl-indol-1-yl)-acetamide is microtubules and their component protein, tubulin . Microtubules are a key component of the cell’s cytoskeleton and play a crucial role in cell division .
Mode of Action
This compound interacts with its targets by modulating microtubule assembly . It achieves this through the suppression of tubulin polymerization or stabilization of microtubule structure . This interaction leads to mitotic blockade and cell apoptosis .
Biochemical Pathways
The compound affects the cell cycle pathway, specifically causing cell cycle arrest at the S phase . This disruption of the cell cycle leads to the induction of apoptosis in cancer cells .
Pharmacokinetics
The IC50 values ranged from 328 to 644 nM against CCRF-CEM and MIA PaCa-2 , indicating a potent effect.
Result of Action
The result of the compound’s action is the induction of apoptosis in cancer cells . This is achieved through cell cycle arrest at the S phase . The compound has shown good selectivity between cancer cells and normal cells .
Biochemical Analysis
Biochemical Properties
N-Benzo[1,3]dioxol-5-yl-2-(3-formyl-indol-1-yl)-acetamide plays a significant role in biochemical reactions, particularly in the context of its potential anticancer properties. This compound has been shown to interact with tubulin, a protein that is crucial for microtubule formation and stability. By binding to tubulin, this compound inhibits microtubule polymerization, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, this compound may interact with other proteins involved in cell signaling pathways, further influencing cellular functions.
Cellular Effects
This compound has been observed to exert various effects on different types of cells. In cancer cells, this compound induces cell cycle arrest at the S phase, leading to apoptosis . This effect is primarily mediated through its interaction with tubulin and the subsequent disruption of microtubule dynamics. Furthermore, this compound may influence cell signaling pathways, gene expression, and cellular metabolism, contributing to its overall anticancer activity.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with tubulin, leading to the inhibition of microtubule polymerization . This disruption of microtubule dynamics results in cell cycle arrest and apoptosis in cancer cells. Additionally, this compound may modulate the activity of other enzymes and proteins involved in cell signaling pathways, further contributing to its anticancer effects. Changes in gene expression and enzyme activity are also likely to play a role in the compound’s mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, allowing for sustained inhibition of microtubule polymerization and prolonged anticancer activity . Degradation of the compound over time may reduce its efficacy, highlighting the importance of optimizing its stability for therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits microtubule polymerization and induces apoptosis in cancer cells without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including potential damage to normal cells and tissues. These findings underscore the importance of determining the optimal dosage for therapeutic use to maximize efficacy while minimizing toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its activity and metabolism. The compound’s interaction with tubulin and other proteins involved in cell signaling pathways suggests it may affect metabolic flux and metabolite levels . Additionally, the compound’s metabolism may involve specific enzymes that facilitate its degradation and clearance from the body, further influencing its overall activity and efficacy.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical factors that determine its activity and efficacy. The compound may interact with transporters and binding proteins that facilitate its uptake and distribution to target sites . Additionally, the compound’s localization and accumulation within specific cellular compartments may influence its activity and overall therapeutic potential.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall efficacy in inhibiting microtubule polymerization and inducing apoptosis in cancer cells.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzo[1,3]dioxol-5-yl-2-(3-formyl-indol-1-yl)-acetamide typically involves a multi-step process. One common method includes the following steps :
Starting Materials: The synthesis begins with 5-bromo-benzodioxole and 3-formyl-indole.
Coupling Reaction: A palladium-catalyzed C-N cross-coupling reaction is employed to link the benzo[1,3]dioxole and indole moieties.
Hydrolysis: The final step involves hydrolysis of the ester group to yield the desired acetamide compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for larger volumes, ensuring consistent quality, and implementing safety measures for handling reagents and intermediates.
Chemical Reactions Analysis
Types of Reactions
N-Benzo[1,3]dioxol-5-yl-2-(3-formyl-indol-1-yl)-acetamide can undergo various chemical reactions, including:
Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration using nitric acid and sulfuric acid, halogenation using bromine or chlorine in acetic acid.
Major Products Formed
Oxidation: Conversion of the formyl group to a carboxylic acid.
Reduction: Conversion of the formyl group to a hydroxymethyl group.
Substitution: Introduction of nitro or halogen groups onto the indole ring.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological macromolecules.
Comparison with Similar Compounds
N-Benzo[1,3]dioxol-5-yl-2-(3-formyl-indol-1-yl)-acetamide can be compared with other indole-based compounds :
Similar Compounds: 3-N-benzo[1,2,5]oxadiazole, 3-N-2-methylquinoline, and other indole derivatives.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-(3-formylindol-1-yl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O4/c21-10-12-8-20(15-4-2-1-3-14(12)15)9-18(22)19-13-5-6-16-17(7-13)24-11-23-16/h1-8,10H,9,11H2,(H,19,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNHDLLXYRPABOZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CN3C=C(C4=CC=CC=C43)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50351493 | |
Record name | N-Benzo[1,3]dioxol-5-yl-2-(3-formyl-indol-1-yl)-acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50351493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
0.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24813603 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
294889-52-4 | |
Record name | N-Benzo[1,3]dioxol-5-yl-2-(3-formyl-indol-1-yl)-acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50351493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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